4-(Cyclopent-3-ene-1-carboxamido)benzoic acid
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Overview
Description
4-(Cyclopent-3-ene-1-carboxamido)benzoic acid is an organic compound with the molecular formula C13H13NO3 It is characterized by a benzoic acid core substituted with a cyclopentene ring and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopent-3-ene-1-carboxamido)benzoic acid typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature. This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopent-3-ene-1-carboxamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(Cyclopent-3-ene-1-carboxamido)benzoic acid has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopent-3-ene-1-carboxamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and carboxylic acid groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simpler compound with a carboxylic acid group attached to a benzene ring.
Cyclopentene: A five-membered ring with a double bond, lacking the benzoic acid moiety.
Cyclopent-3-ene-1-carboxamide: Similar structure but without the benzoic acid component.
Uniqueness
4-(Cyclopent-3-ene-1-carboxamido)benzoic acid is unique due to its combination of a benzoic acid core with a cyclopentene ring and an amide group. This structural arrangement provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-(cyclopent-3-ene-1-carbonylamino)benzoic acid |
InChI |
InChI=1S/C13H13NO3/c15-12(9-3-1-2-4-9)14-11-7-5-10(6-8-11)13(16)17/h1-2,5-9H,3-4H2,(H,14,15)(H,16,17) |
InChI Key |
UBJPWCMTAWWJLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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